molecular formula C14H14ClFN2O B12479393 N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine

N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine

Cat. No.: B12479393
M. Wt: 280.72 g/mol
InChI Key: AWTMYCZYPXWBBF-UHFFFAOYSA-N
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Description

[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is an organic compound with the molecular formula C14H14ClFN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves the following steps:

    Formation of the Chlorofluorophenyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable base to form the chlorofluorophenyl intermediate.

    Coupling with Pyridinyloxyethylamine: The chlorofluorophenyl intermediate is then reacted with 2-(pyridin-2-yloxy)ethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE
  • [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-3-YLOXY)ETHYL]AMINE
  • [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-4-YLOXY)ETHYL]AMINE

Uniqueness

[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H14ClFN2O

Molecular Weight

280.72 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C14H14ClFN2O/c15-12-4-3-5-13(16)11(12)10-17-8-9-19-14-6-1-2-7-18-14/h1-7,17H,8-10H2

InChI Key

AWTMYCZYPXWBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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